N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as PBTZ169, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamides and has shown promising results in the treatment of tuberculosis and other diseases caused by mycobacteria.
Wirkmechanismus
The exact mechanism of action of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not yet fully understood. However, it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and subsequent death of the bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has low toxicity and is well-tolerated in animal models. It has also been found to have good pharmacokinetic properties, with high bioavailability and long half-life. Furthermore, N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of tuberculosis and other infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. Moreover, it has been found to act synergistically with existing tuberculosis drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is its limited availability and high cost, which may hinder its widespread use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy in clinical settings. Another area of research is the identification of the exact mechanism of action of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, which may lead to the development of more potent and selective compounds. Additionally, there is a need for further studies to explore the immunomodulatory effects of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide and its potential use in the treatment of other infectious diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Moreover, N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to act synergistically with existing tuberculosis drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-3-15(2)17-10-12-18(13-11-17)21-20(25)23-22-19(24)14-9-16-7-5-4-6-8-16/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBARWOSWQFSCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.